molecular formula C3H9NO B031109 d-Alaninol CAS No. 35320-23-1

d-Alaninol

Cat. No. B031109
CAS RN: 35320-23-1
M. Wt: 75.11 g/mol
InChI Key: BKMMTJMQCTUHRP-GSVOUGTGSA-N
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Description

Synthesis Analysis

The synthesis of d-Alaninol involves various chemical reactions, leveraging its properties for innovative applications in peptide synthesis and enzymatic activity studies. Notably, it serves as a precursor in several biochemical reactions, emphasizing its versatility and importance in synthetic organic chemistry. For instance, the enzymic activation of D-alanine highlights the compound's foundational role in bacterial cell wall synthesis, underpinning its significance in microbiology and antibiotic research (Baddiley & Neuhaus, 1960).

Molecular Structure Analysis

The molecular structure of d-Alaninol, especially in the context of its adsorption on surfaces, has been thoroughly investigated using techniques like photoelectron spectroscopy and first-principles calculations. These studies illuminate the interaction dynamics of d-Alaninol with metallic surfaces, revealing its potential in nanotechnology and surface chemistry applications (Gori et al., 2008).

Chemical Reactions and Properties

d-Alaninol participates in various chemical reactions, showcasing its reactivity and the ability to form complex molecular structures. Its role in enzymatic processes, such as the activation and dimerization of D-alanine, underscores its importance in understanding bacterial resistance mechanisms and the development of novel antibiotics (Lee et al., 2006).

Physical Properties Analysis

The physical properties of d-Alaninol, including its adsorption characteristics and molecular geometry, are crucial for its application in material science and surface engineering. Studies focusing on its adsorption on Cu(100) provide insights into the formation of chiral monolayers, which are valuable for creating enantioselective surfaces (Irrera et al., 2007).

Chemical Properties Analysis

The chemical properties of d-Alaninol, especially its role in enzymatic reactions and peptide synthesis, highlight its utility in biochemistry and pharmaceutical research. For example, its involvement in the synthesis of peptide precursors and the activation of amino acids for bacterial cell wall synthesis illustrates its broad applicability across different scientific domains (Tran et al., 2016).

Scientific Research Applications

  • Mycobacterial Auxotrophic Vaccine Candidates : d-Alanine supplementation increases the viability of TAM23 in nutritionally deficient media and within macrophages, suggesting its potential use in mycobacterial auxotrophic vaccine candidates (Chacón et al., 2009).

  • Lactic Acid Bacteria Growth : d-Alanine is a major component in cell-wall preparations and intracellular nucleotides and is required for the growth of several lactic acid bacteria in media deficient in vitamin E8 (Baddiley & Neuhaus, 1960).

  • Stereoselective Organic Synthesis : Alaninol is widely used in stereoselective organic synthesis, such as in chiral catalysts, organometallic compound synthesis, and reactant modifiers (Bei, 2004).

  • Dental Caries Treatment : Drugs targeting d-Ala metabolism, like d-cycloserine, may serve as a potential new treatment for dental caries by inhibiting the growth of Streptococcus mutans (Qiu et al., 2016).

  • Mammalian Nervous and Endocrine Systems : d-Alanine has functional significance in these systems, with growing research interest due to improved measurement capabilities (Lee, Qiu, & Sweedler, 2020).

  • Detection of Living Bacteria In Vivo : d-Alanine-derived 11C radiotracers can detect living bacteria in vivo and show potential for clinical translation to address important human infections (Parker et al., 2020).

  • Antimicrobial Drug Development : Alanine racemase (Alr) is essential for the growth and competitiveness of Streptococcus mutans, making it a potential target for antimicrobial drug development (Wei et al., 2016).

  • Surface Chemistry : d-Alaninol functionalization of Cu(100) forms a large two-dimensional, single domain, ordered chiral structure of quadrangular tetrameric molecular units (Irrera et al., 2007).

  • Antituberculosis Drug Development : The crystal structure of Mycobacterium tuberculosis d-Alanine:d-alanine ligase reveals potential drugable sites for the development of more-effective Ddl inhibitors (Bruning et al., 2010).

Safety And Hazards

d-Alaninol is moderately toxic by ingestion and skin contact . It is a severe skin irritant . Personal protective equipment should be used when handling this compound, and exposure to its vapors, mist, or gas should be avoided .

Future Directions

d-Alaninol has broad application prospects due to its role as a chiral intermediate for pharmaceuticals and agrochemicals . Recent research has investigated the adsorption of d-Alaninol molecules on surfaces, which could have implications for the development of functionalized surfaces .

properties

IUPAC Name

(2R)-2-aminopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMTJMQCTUHRP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904764
Record name (R)-2-Aminopropanol
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Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name (R)-(-)-2-Amino-1-propanol
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Product Name

d-Alaninol

CAS RN

35320-23-1
Record name 2-Aminopropanol, (-)-
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Record name (R)-2-Aminopropanol
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Record name (R)-(-)-2-Amino-1-propanol
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Record name 2-AMINOPROPANOL, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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